molecular formula C21H24N2O4 B256300 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

Numéro de catalogue B256300
Poids moléculaire: 368.4 g/mol
Clé InChI: GPOJSKQHJASXNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has been approved for use in the United States since 2003. Memantine is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease.

Mécanisme D'action

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione works by blocking the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease. By blocking the activity of this receptor, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione helps to improve cognitive function and reduce the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to improve cognitive function. It also reduces the accumulation of beta-amyloid, which is thought to contribute to the development of Alzheimer's disease. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the brain, which can help to improve cognitive function and reduce the risk of developing Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied in both preclinical and clinical settings, so there is a lot of data available on its effects. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has a well-defined mechanism of action, which makes it easier to study. However, one limitation of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it is a drug that is used to treat Alzheimer's disease, so it may not be relevant to other areas of research.

Orientations Futures

There are several future directions for research on 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione. One area of research is to investigate its potential use in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, particularly in patients with mild cognitive impairment.

Méthodes De Synthèse

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione involves several steps, including the reaction of 1-adamantylamine with 1,3-benzodioxol-5-carboxylic acid, followed by the addition of acetic anhydride and pyrrolidine. The resulting compound is then purified and crystallized to yield 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione.

Applications De Recherche Scientifique

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been extensively studied in both preclinical and clinical settings. In preclinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is thought to contribute to the development of Alzheimer's disease. In clinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function, behavior, and activities of daily living in patients with moderate to severe Alzheimer's disease.

Propriétés

Nom du produit

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c24-19-7-16(22-21-8-12-3-13(9-21)5-14(4-12)10-21)20(25)23(19)15-1-2-17-18(6-15)27-11-26-17/h1-2,6,12-14,16,22H,3-5,7-11H2

Clé InChI

GPOJSKQHJASXNG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

SMILES canonique

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.